molecular formula C12H14O3 B103780 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid CAS No. 15880-03-2

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid

Cat. No.: B103780
CAS No.: 15880-03-2
M. Wt: 206.24 g/mol
InChI Key: JYLUOTCHTVZCDL-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C12H14O3 It is characterized by the presence of a 2,4-dimethylphenyl group attached to a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by hydrolysis and decarboxylation to yield the desired product.

  • Claisen-Schmidt Condensation

      Reactants: 2,4-dimethylbenzaldehyde and ethyl acetoacetate

      Catalyst: Sodium ethoxide

      Conditions: Reflux in ethanol

      Product: this compound

  • Hydrolysis and Decarboxylation

      Reactants: Intermediate product from Claisen-Schmidt condensation

      Conditions: Acidic hydrolysis followed by heating

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Aqueous or acidic medium

      Products: Corresponding carboxylic acids or ketones

  • Reduction

      Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous solvents

      Products: Alcohols or alkanes

  • Substitution

      Reagents: Halogenating agents (e.g., PCl5, SOCl2)

      Conditions: Room temperature or reflux

      Products: Halogenated derivatives

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium

    Reduction: NaBH4 in methanol

    Substitution: PCl5 in dichloromethane

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid has several scientific research applications, including:

  • Chemistry

    • Used as a building block in organic synthesis
    • Intermediate in the synthesis of pharmaceuticals and agrochemicals
  • Biology

    • Studied for its potential biological activity
    • Used in the development of enzyme inhibitors
  • Medicine

    • Investigated for its potential therapeutic properties
    • Used in the synthesis of drug candidates
  • Industry

    • Used in the production of specialty chemicals
    • Intermediate in the manufacture of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethylphenyl)-4-oxopentanoic acid
  • 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid ethyl ester
  • This compound methyl ester

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-3-4-10(9(2)7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLUOTCHTVZCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303878
Record name 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15880-03-2
Record name 15880-03-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

m-Xylene 10f (98%, 5.5 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 42 h according to the general procedure. Extractive purification of the crude product afforded white crystals of 11f were obtained in 92% yield. 1H-NMR: 7.66 (d, 1H, Ar--H); 7.07 (d, 2H, Ar--H); 3.22 (t, 2H, CH2CH2COOH); 2.77 (CH2CH2COOH); 2.49 (s, 3H, CH3); 2.35 (s, 3H, CH3).
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92%

Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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